2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
Description
2-(2-(Isoxazol-5-yl)phenoxy)acetic acid is a heterocyclic compound featuring an isoxazole ring fused to a phenoxy group, which is further linked to an acetic acid moiety. Its molecular formula is C₁₁H₉NO₄ (CAS: 925006-90-2) . The acetic acid group enhances solubility in polar solvents and enables conjugation with other molecules for derivatization. This structure is pivotal in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-[2-(1,2-oxazol-5-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-15-9-4-2-1-3-8(9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNKULMAYHEOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of isoxazole derivatives through the condensation of nitroacetic esters with dipolarophiles in the presence of a base . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(2-(Isoxazol-5-yl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-(2-(Isoxazol-5-yl)phenoxy)acetic acid has shown promise in drug development, particularly as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of isoxazole were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that modifications to the phenoxy group could enhance selectivity and potency against these targets, suggesting that this compound may exhibit similar properties .
Agricultural Chemistry
The compound has potential applications as a herbicide or plant growth regulator. Its ability to interfere with specific biochemical pathways in plants can lead to enhanced growth or selective weed control.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists demonstrated that isoxazole derivatives could inhibit the growth of certain weed species while promoting the growth of crops. Field trials showed a significant reduction in weed biomass when treated with formulations containing isoxazole-based compounds .
Biochemical Research
In biochemical studies, this compound can serve as a probe to study specific enzyme activities or receptor interactions due to its ability to mimic substrate structures.
Case Study: Enzyme Inhibition Studies
A study highlighted the use of isoxazole-containing compounds as inhibitors of specific kinases involved in cell signaling pathways. The findings suggested that these compounds could be used to dissect complex signaling networks in cancer cells .
Mechanism of Action
The mechanism of action of 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid, enabling comparative analysis of their physicochemical and pharmacological properties:
Chloro-Substituted Derivative: 2-(4-Chloro-2-(Isoxazol-5-yl)phenoxy)acetic Acid
- Molecular Formula: C₁₁H₈ClNO₄ (CAS: 882689-21-6) .
- Key Differences: Addition of a chlorine atom at the 4-position of the phenyl ring increases molecular weight (253.63 g/mol vs. 219.19 g/mol) and lipophilicity. Reduced solubility in polar solvents (e.g., slightly soluble in chloroform and methanol) compared to the parent compound .
- Biological Implications : Chlorine may enhance membrane permeability or alter binding to hydrophobic enzyme pockets.
Oxadiazole Derivatives
- Example 1: [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid (CAS: 878618-12-3) . Molecular Formula: C₁₁H₁₀N₂O₄. Key Differences:
- Methyl substitution on the oxadiazole enhances steric bulk, possibly reducing metabolic degradation.
- Example 2 : 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid (CAS: 1275543-98-0) .
- Molecular Formula : C₁₁H₁₀N₂O₄.
- Key Differences :
Thiazolidinedione Derivatives
- Example: 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (CAS: 23876-13-3) . Molecular Formula: C₁₂H₁₁NO₅S. Key Differences:
- Thiazolidinedione (TZD) ring introduces two ketone groups, enhancing hydrogen-bond donor/acceptor capacity.
- Known for antidiabetic activity via PPAR-γ agonism, a mechanism absent in the isoxazole-based parent compound .
Amino-Functionalized Analog
- Example: (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate (CAS: 60573-88-8) . Molecular Formula: C₅H₈N₂O₅. Key Differences:
- Dihydroisoxazolone ring with a ketone and amino group increases polarity and solubility (e.g., hydrate form).
- Potential for enhanced bioavailability due to improved aqueous solubility.
Heterocyclic Agonists
- Example: BMY 42393 (2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid) . Key Differences:
- Diphenyloxazole substituent significantly increases lipophilicity, favoring blood-brain barrier penetration.
- Reported as an IP agonist, suggesting divergent receptor targeting compared to the isoxazole parent compound .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Solubility: Chloro-substituted derivatives exhibit reduced polar solubility due to increased hydrophobicity, while amino/hydrate forms (e.g., ) improve aqueous compatibility.
- Heterocycle-Specific Activity : Thiazolidinedione derivatives (e.g., ) show marked divergence in biological targets (e.g., GPR35 agonism) compared to isoxazole-based compounds, underscoring the role of the heterocyclic core in receptor selectivity.
- Pharmacokinetic Considerations : Oxadiazole and diphenyloxazole derivatives (e.g., ) demonstrate enhanced metabolic stability and lipophilicity, suggesting utility in CNS-targeted therapies.
Biological Activity
2-(2-(Isoxazol-5-yl)phenoxy)acetic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its applications in medicinal chemistry and potential therapeutic uses.
This compound features an isoxazole ring linked to a phenoxyacetic acid moiety. This structural configuration is significant for its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a series of isoxazole-piperazine hybrids demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.3 to 3.7 μM . The mechanism involves the induction of oxidative stress leading to apoptosis in liver cancer cells, showcasing the importance of isoxazole derivatives in cancer therapy.
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5l | Huh7 (liver) | 0.3 |
| 5o | Mahlavu (liver) | 3.7 |
The biological activity of this compound may involve inhibition of specific enzymes or receptors associated with cancer proliferation. For example, compounds containing isoxazole cores have been shown to inhibit heat shock protein (HSP90), which is crucial for cancer cell survival and proliferation .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data on this compound's AChE inhibitory activity is limited, related studies indicate that modifications in structure can enhance inhibitory effects against AChE .
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been explored. Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | Bacillus subtilis | 25 |
Case Study 1: Cancer Treatment
In a study evaluating the effects of various isoxazole derivatives on MCF-7 breast cancer cells, several compounds demonstrated significant cytotoxicity, with IC50 values ranging from 5.85 μM to 11.71 μM . The study concluded that these compounds could serve as potential leads for developing new anticancer agents.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of isoxazole compounds against oxidative stress in neuronal cells. The results indicated that certain derivatives could significantly reduce cell death caused by oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling isoxazole derivatives with substituted phenoxyacetic acid precursors. Key steps include:
- Isoxazole Activation : Use of brominated or iodinated isoxazoles to facilitate nucleophilic aromatic substitution .
- Etherification : Reaction of 2-hydroxybenzene derivatives with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetic acid backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure compound. Yields are highly dependent on stoichiometric ratios and reaction time optimization.
- Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Isoxazole activation | Br₂, FeCl₃ | 80°C, 12h | 60-70% |
| Etherification | Chloroacetic acid, K₂CO₃ | DMF, 100°C, 24h | 45-55% |
Q. How is this compound characterized using spectroscopic techniques, and what are the critical spectral markers?
- Methodological Answer :
- ¹H NMR : Look for the isoxazole proton at δ 8.3–8.5 ppm (singlet) and the phenoxy methylene group (CH₂) at δ 4.6–4.8 ppm (singlet) .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetic acid) and 1600 cm⁻¹ (C=N stretch of isoxazole) .
- Mass Spectrometry : Molecular ion peak at m/z 219.18 (C₁₁H₉NO₄) confirms the molecular formula .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to NSAID scaffolds .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction engineering optimize the scalability of this compound synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products during etherification .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust parameters in real time .
Q. What computational strategies predict the compound’s reactivity in derivatization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring .
- Retrosynthetic Analysis : Tools like AI-driven synthesis planners (e.g., ICReDD) propose feasible routes for introducing substituents (e.g., nitro, amino groups) .
- Example Prediction :
| Derivative | Target Site | Predicted Reactivity (eV) |
|---|---|---|
| Nitro-substituted | C-3 of isoxazole | -5.2 |
| Amino-substituted | C-5 of isoxazole | -4.8 |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .
- Structural-Activity Relationships (SAR) : Compare bioactivity of analogs to isolate the effects of specific substituents (e.g., electron-withdrawing groups on the phenyl ring) .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
Q. What advanced spectral techniques resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the isoxazole ring and phenoxy group to confirm planar conformation .
- X-ray Crystallography : Resolve crystal structure to unambiguously assign bond angles and torsional strain .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (if chiral centers are introduced) .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature sources?
- Methodological Answer :
- Purification Methods : Residual solvents (e.g., DMF) lower observed melting points; recrystallize from ethanol/water mixtures .
- Polymorphism : Use hot-stage microscopy to identify multiple crystalline forms .
- Interlaboratory Variability : Calibrate equipment with reference standards (e.g., vanillin, m.p. 82°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
